4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-benzyl-N-ethylbenzenesulfonamide
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Description
4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-benzyl-N-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C27H28N4O3S2 and its molecular weight is 520.67. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-benzyl-N-ethylbenzene-1-sulfonamide, has been found to have significant activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play crucial roles in the nervous system. AChE is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine, while MAO-B is involved in the oxidative deamination of biogenic amines in the brain.
Mode of Action
The compound interacts with its targets, AChE and MAO-B, by inhibiting their activities . This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft and a decrease in the metabolism of certain monoamine neurotransmitters, respectively. This can result in enhanced cholinergic transmission and altered monoaminergic neurotransmission.
Biochemical Pathways
The compound’s action affects the cholinergic and monoaminergic neurotransmission pathways . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the availability of this neurotransmitter. By inhibiting MAO-B, it prevents the breakdown of certain monoamine neurotransmitters, potentially leading to an increase in their availability.
Pharmacokinetics
The compound’s inhibitory effects against ache and mao-b suggest that it may have good bioavailability and be able to cross the blood-brain barrier to exert its effects in the brain .
Result of Action
The inhibition of AChE and MAO-B by the compound can lead to changes in neurotransmission, which could potentially have therapeutic effects in conditions such as Alzheimer’s disease . For instance, increased acetylcholine availability could enhance cholinergic
Properties
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-benzyl-N-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S2/c1-2-31(20-21-8-4-3-5-9-21)36(33,34)23-14-12-22(13-15-23)26(32)29-16-18-30(19-17-29)27-28-24-10-6-7-11-25(24)35-27/h3-15H,2,16-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDRWLYMSASUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.